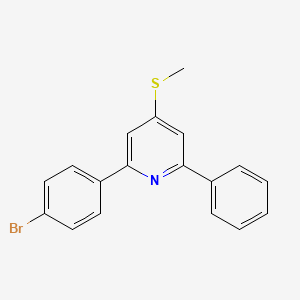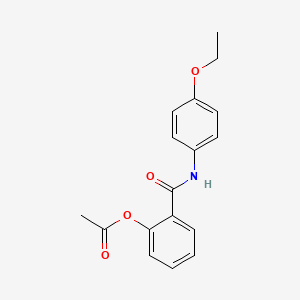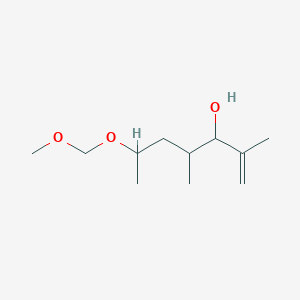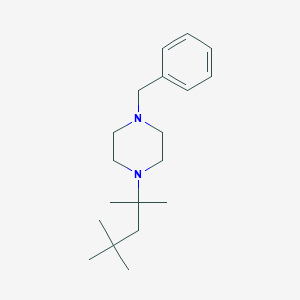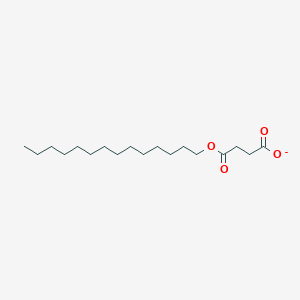![molecular formula C9H17N3O3 B14312681 Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- CAS No. 110135-99-4](/img/structure/B14312681.png)
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- is a complex organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with butanoic acid and ethylamine as primary reactants.
Formation of Intermediate: Butanoic acid reacts with ethylamine to form 2-ethylbutanamide.
Carbamoylation: The intermediate is then subjected to carbamoylation using methyl isocyanate, resulting in the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined under controlled temperatures and pressures.
Continuous Flow Systems: For higher efficiency and consistency, continuous flow systems can be employed, allowing for the constant addition of reactants and removal of products.
化学反応の分析
Types of Reactions
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for reduction.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can be used to study enzyme interactions and protein modifications due to its amide functionality.
Medicine
Medically, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be utilized in the production of polymers and resins, where its stability and reactivity are advantageous.
作用機序
The mechanism by which Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar structure but with a shorter carbon chain.
Benzamide: Contains a benzene ring, offering different reactivity.
特性
CAS番号 |
110135-99-4 |
|---|---|
分子式 |
C9H17N3O3 |
分子量 |
215.25 g/mol |
IUPAC名 |
2-ethyl-N-(methylcarbamoylcarbamoyl)butanamide |
InChI |
InChI=1S/C9H17N3O3/c1-4-6(5-2)7(13)11-9(15)12-8(14)10-3/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) |
InChIキー |
TXOVTEXZGLEGTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
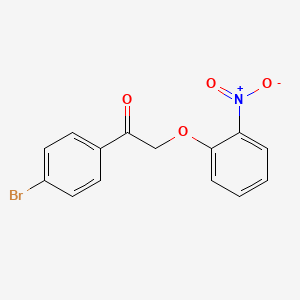
![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
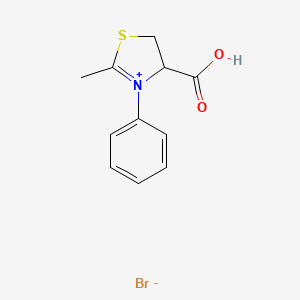
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
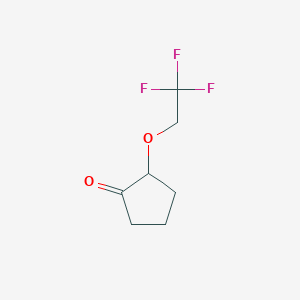

![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
